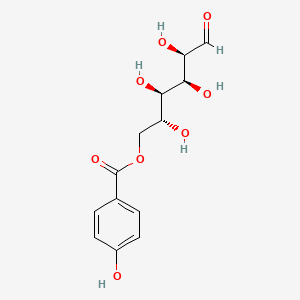
(Pentadecafluoroheptyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Pentadecafluoroheptyl)benzene is a fluorinated aromatic compound characterized by a benzene ring substituted with a pentadecafluoroheptyl group. This compound is part of the broader class of perfluoroalkylbenzenes, which are known for their unique chemical properties, including high thermal stability and resistance to chemical reactions. These properties make this compound valuable in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Pentadecafluoroheptyl)benzene typically involves the introduction of a pentadecafluoroheptyl group to a benzene ring. One common method is the Friedel-Crafts alkylation, where benzene reacts with pentadecafluoroheptyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions helps in achieving high efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: (Pentadecafluoroheptyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): Due to the electron-withdrawing nature of the pentadecafluoroheptyl group, the benzene ring is less reactive towards electrophiles. under strong conditions, it can undergo nitration, sulfonation, and halogenation.
Nucleophilic Aromatic Substitution (NAS): The presence of fluorine atoms makes the compound susceptible to nucleophilic attack, leading to substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form perfluorinated carboxylic acids and reduction to form partially fluorinated derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens for halogenation.
Nucleophilic Substitution: Strong nucleophiles such as sodium amide or potassium tert-butoxide.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Electrophilic Substitution: Nitro, sulfo, and halo derivatives.
Nucleophilic Substitution: Substituted benzene derivatives with nucleophiles replacing fluorine atoms.
Oxidation: Perfluorinated carboxylic acids.
Reduction: Partially fluorinated benzene derivatives.
Aplicaciones Científicas De Investigación
(Pentadecafluoroheptyl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other fluorinated compounds and as a reagent in various organic reactions.
Biology: Employed in the study of fluorinated compounds’ interactions with biological systems, including their potential use in drug delivery and imaging.
Medicine: Investigated for its potential use in medical diagnostics and therapeutics due to its unique chemical properties.
Industry: Utilized in the production of high-performance materials, including coatings, lubricants, and surfactants, due to its thermal stability and chemical resistance.
Mecanismo De Acción
The mechanism of action of (Pentadecafluoroheptyl)benzene involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially altering their function.
Pathways Involved: It may affect signaling pathways, metabolic processes, and cellular functions through its interactions with biological molecules. The exact mechanisms depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
- Pentafluorobenzene
- Hexafluorobenzene
- Perfluorooctylbenzene
Comparison: (Pentadecafluoroheptyl)benzene is unique due to its longer perfluorinated alkyl chain compared to similar compounds like pentafluorobenzene and hexafluorobenzene. This longer chain imparts greater hydrophobicity and chemical resistance, making it more suitable for applications requiring extreme conditions. Additionally, the specific properties of this compound, such as its interaction with biological systems and its use in high-performance materials, distinguish it from other fluorinated benzenes.
Propiedades
Número CAS |
1548-88-5 |
|---|---|
Fórmula molecular |
C13H5F15 |
Peso molecular |
446.15 g/mol |
Nombre IUPAC |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptylbenzene |
InChI |
InChI=1S/C13H5F15/c14-7(15,6-4-2-1-3-5-6)8(16,17)9(18,19)10(20,21)11(22,23)12(24,25)13(26,27)28/h1-5H |
Clave InChI |
BZWJFGUKLIXANG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Chloro-3-[1-[1-(3-chlorophenyl)ethenoxy]ethenyl]benzene](/img/structure/B14748123.png)


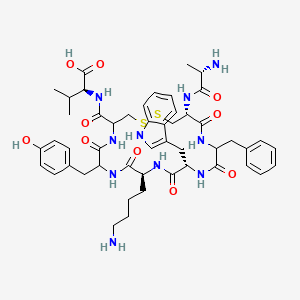
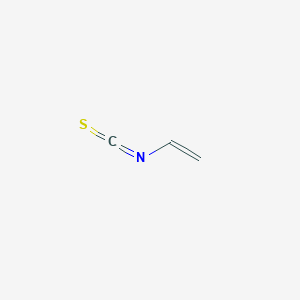
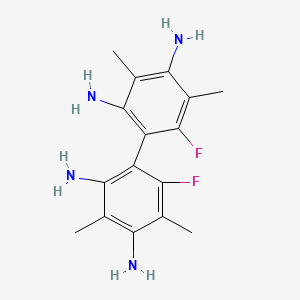

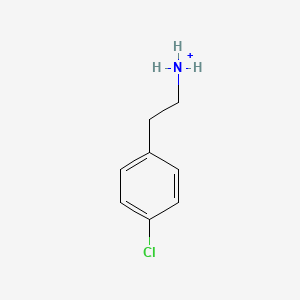

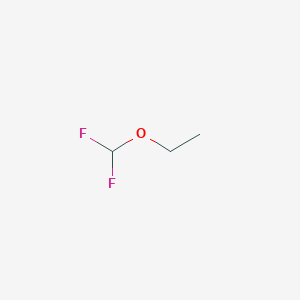
![1-[2-(5-amino-2,4-dichloro-6-methyl-3-pyridyl)-4,5-dihydroimidazol-1-yl]ethanone;1-(2-((4,6-Dichloro-2-methylpyrimidin-5-yl)amino)-4,5-dihydro-1H-imidazol-1-yl)ethanone](/img/structure/B14748182.png)
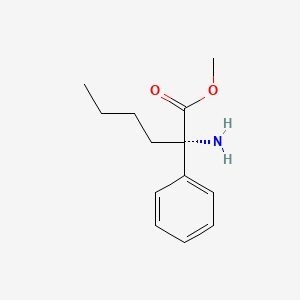
![4-(5-Chlorofuran-2-yl)-2,5-bis(2,4-difluorophenyl)-3-methyl-N-[(4-methylmorpholin-2-yl)methyl]-4H-pyrazole-3-carboxamide](/img/structure/B14748197.png)
